2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-2-17-7-3-4-8(12-10(14)6-11)9(5-7)13(15)16/h3-5H,2,6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOMGOJVUYOLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide typically involves the reaction of 4-ethoxy-2-nitroaniline with chloroacetyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like toluene at a controlled temperature . The general reaction scheme is as follows:
- Dissolve 4-ethoxy-2-nitroaniline in toluene.
- Add sodium carbonate to the solution.
- Slowly add chloroacetyl chloride while maintaining the temperature at around 15°C.
- Stir the mixture for several hours at room temperature.
- Filter and dry the product to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group undergoes nucleophilic displacement under controlled conditions. Key examples include:
Mechanistic Insights :
-
The electron-withdrawing nitro group enhances the electrophilicity of the adjacent chloro carbon, facilitating substitution.
-
Steric hindrance from the ethoxy group moderates reaction rates .
Reduction Reactions
The nitro group can be selectively reduced to an amine:
Key Observations :
-
Catalytic hydrogenation preserves the chloro group, while acidic Fe reduction may partially hydrolyze the amide .
Hydrolysis of the Acetamide Moiety
The amide bond undergoes hydrolysis under acidic or basic conditions:
Stability Notes :
-
The ethoxy group stabilizes the aromatic ring against harsh hydrolysis conditions.
Oxidation Reactions
The thioether derivatives (from substitution) can be oxidized:
Selectivity :
Interaction with Biological Nucleophiles
In medicinal chemistry studies:
Mechanism :
-
The chloro group acts as a "warhead," forming covalent bonds with thiol or amine residues in biological targets .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights its uniqueness:
| Compound | Reactivity Difference | Key Factor |
|---|---|---|
| N-(4-Ethoxy-2-nitrophenyl)acetamide | No substitution at chloro position; limited utility in covalent inhibitor design | Absence of chloro group |
| 2-Azido-N-(4-nitrophenyl)acetamide | Enhanced stability under basic conditions due to azide group | Azide vs. chloro substituent |
| 4-Ethoxy-2-nitroacetanilide | Faster hydrolysis due to less steric hindrance | Simplified substituent arrangement |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its chloro, ethoxy, and nitro groups facilitate various nucleophilic substitution reactions, allowing for the creation of derivatives with enhanced properties.
Pharmaceutical Manufacturing
- The compound is utilized in the production of pharmaceuticals, including potential drug candidates targeting microbial infections and other diseases. Its structural characteristics are conducive to modifications that can enhance biological activity .
Biological Research
Enzyme Interaction Studies
- In biological research, this compound acts as a probe to study enzyme interactions and protein binding. Preliminary studies suggest that it may interact with specific receptors or enzymes, which could lead to alterations in cellular pathways.
Anti-cancer Activity
- Compounds similar to this compound have been synthesized and screened for anti-cancer activity against various cell lines, including breast (MCF-7), cervical (HeLa), and lung adenocarcinoma (A-549). These studies employ standard assays like the MTT assay to evaluate cytotoxic effects .
Medical Applications
Pharmaceutical Agent Development
- There is ongoing research into the potential of this compound as a pharmaceutical agent due to its unique chemical structure. Investigations focus on its efficacy against microbial infections and its potential analgesic properties .
Lead Compound for Drug Development
- The compound is being explored as a lead compound for developing new drugs targeting various diseases. Its structural similarities with known pharmacophores make it a valuable candidate for medicinal chemistry .
Industrial Applications
Material Science
- In industry, this compound is used in the development of new materials and chemical processes. Its properties can be harnessed to create innovative products in sectors such as agriculture (pesticides and fungicides) and dyes .
Case Study 1: Anti-Cancer Screening
In a recent study, derivatives of this compound were tested against multiple cancer cell lines. Results indicated significant cytotoxicity in HeLa cells, suggesting potential for further development as an anti-cancer agent.
Case Study 2: Enzyme Interaction Analysis
Research focusing on the interaction of this compound with specific enzymes revealed that it could inhibit certain enzymatic activities, indicating its potential use in therapeutic applications where enzyme modulation is beneficial.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Nitro Group Variations
- 2-Chloro-N-(4-nitrophenyl)acetamide (CAS: 17329-87-2):
- 2-Chloro-N-(3-nitrophenyl)acetamide :
Alkoxy Group Variations
- Acetochlor (CAS: 34256-82-1):
- 2-Chloro-N-(4-methoxyphenyl)acetamide :
Additional Substituents and Functional Groups
Halogenated Derivatives
- 2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide (CAS: 138681-35-3):
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide :
Heterocyclic and Cyano Derivatives
- 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide (CAS: 131456-85-4): Structure: Cyano (-CN) group at the 2-position. Impact: Strong electron-withdrawing effect, increasing reactivity in cyclization reactions .
- 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide :
- Structure : Thiadiazole-pyridine hybrid.
- Impact : Heterocyclic moieties improve binding to biological targets, as seen in its cytotoxicity against cancer cell lines (IC₅₀: 1.8 µM for Caco-2) .
Biological Activity
2-Chloro-N-(4-ethoxy-2-nitrophenyl)acetamide (C10H11ClN2O4) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H11ClN2O4
- Molecular Weight : 258.66 g/mol
- Appearance : Yellow crystalline solid
The compound features a chloro substituent and an ethoxy-nitrophenyl moiety, which are significant for its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, ensuring high yields and purity. The presence of the chloro group and nitrophenyl moiety influences the compound's reactivity, making it suitable for various synthetic pathways in medicinal chemistry.
1. Anticancer Activity
Compounds structurally related to this compound have been synthesized and screened for anticancer properties. Research indicates that these compounds can exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | Similar Compounds | 0.99 ± 0.01 | |
| HeLa | Similar Compounds | 0.15 ± 0.18 | |
| A549 | Similar Compounds | 0.30 ± 0.13 |
These findings demonstrate the potential of similar compounds to inhibit cancer cell proliferation effectively.
Preliminary data suggest that compounds like this compound may interact with specific cellular receptors or enzymes, leading to alterations in cellular pathways. For instance:
- Tubulin Polymerization : Some derivatives have shown the ability to inhibit tubulin polymerization, causing cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation .
Case Studies
While specific case studies on this compound are sparse, related compounds have been documented:
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxicity of various nitrophenyl acetamides.
- Method : MTT assay against breast (MCF-7), cervical (HeLa), and lung adenocarcinoma (A549) cell lines.
- Results : Significant cytotoxicity was observed with IC50 values ranging from 0.15 µM to 0.99 µM for structurally similar compounds .
-
Analgesic Properties :
- Some compounds similar to this compound have been used as analgesics but were withdrawn due to concerns about carcinogenicity and nephrotoxicity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves chloroacetylation of a nitro-substituted aniline derivative. For example, a nitroaniline intermediate (e.g., 4-ethoxy-2-nitroaniline) is reacted with chloroacetyl chloride in an aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Optimization includes controlling stoichiometry (1:1.2 molar ratio of aniline to chloroacetyl chloride) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification via recrystallization (ethanol/water) improves yield .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of ethoxy (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2), nitro (δ ~8.0–8.5 ppm for aromatic protons), and acetamide (δ ~2.2 ppm for CH3CO) groups.
- IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, nitro NO2 asymmetric stretch at ~1520 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to structural similarities to aromatic nitro compounds, handle in a fume hood with PPE (gloves, lab coat, goggles). Avoid inhalation and skin contact. Store in airtight containers away from reducing agents to prevent explosive decomposition. Waste disposal should follow protocols for nitroaromatics .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) elucidate the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation of ethanol or DMSO solutions.
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution, revealing intramolecular interactions (e.g., C–H···O) and packing via N–H···O hydrogen bonds. For example, in related N-(4-chloro-2-nitrophenyl)acetamides, nitro groups exhibit torsional angles of ~16° relative to the aromatic ring, influencing crystal packing .
Q. What strategies can resolve contradictions in biological activity data between similar chloro-nitroacetamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., ethoxy vs. fluoro at the 4-position) on antibacterial efficacy. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed activity against K. pneumoniae but required cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects .
- Dose-Response Analysis : Use checkerboard assays to evaluate synergism with antibiotics (e.g., ciprofloxacin), calculating fractional inhibitory concentration (FIC) indices .
Q. How can environmental degradation pathways of this compound be modeled, and what analytical methods detect its metabolites?
- Methodological Answer :
- Hydrolysis Studies : Incubate in buffered solutions (pH 3–9) at 25–50°C, monitoring via LC-MS for ethoxy group cleavage or nitro reduction products.
- Photodegradation : Expose to UV light (254 nm) in a photoreactor; identify intermediates using high-resolution Q-TOF-MS.
- Solid-Phase Extraction (SPE) : Isolate degradates (e.g., oxanilic acids) using C18 cartridges, eluting with ethyl acetate/methanol gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
